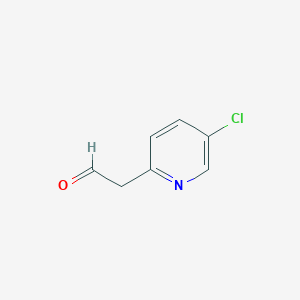
2-(5-Chloropyridin-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloropyridin-2-yl)acetaldehyde is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(5-Chloropyridin-2-yl)acetaldehyde involves the chlorination of 2-pyridinecarboxaldehyde. The process typically includes:
Chlorination Reaction: Starting with 2-pyridinecarboxaldehyde, the compound is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 5-position of the pyridine ring.
Purification: The reaction mixture is then purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Chloropyridin-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: 2-(5-Chloropyridin-2-yl)acetic acid.
Reduction: 2-(5-Chloropyridin-2-yl)ethanol.
Substitution: 2-(5-Aminopyridin-2-yl)acetaldehyde or 2-(5-Mercaptopyridin-2-yl)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloropyridin-2-yl)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anti-cancer agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Chloropyridin-2-yl)acetaldehyde depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The chlorine atom on the pyridine ring can also influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromopyridin-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(5-Fluoropyridin-2-yl)acetaldehyde: Similar structure but with a fluorine atom instead of chlorine.
2-(5-Methylpyridin-2-yl)acetaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(5-Chloropyridin-2-yl)acetaldehyde is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the electronic effects of the chlorine atom can enhance the compound’s binding affinity for certain biological targets, potentially leading to more potent pharmacological effects.
Eigenschaften
Molekularformel |
C7H6ClNO |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
2-(5-chloropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2 |
InChI-Schlüssel |
BUDRHSJTQRNMMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)


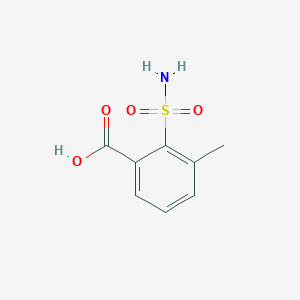
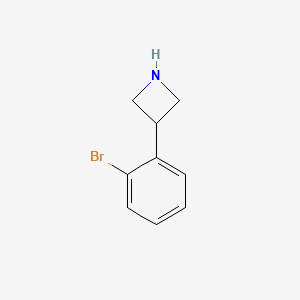
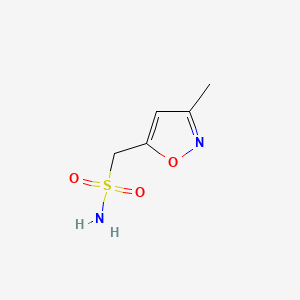
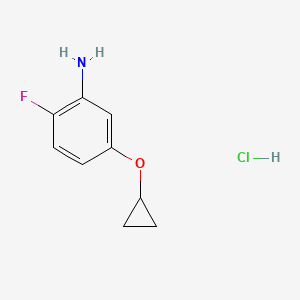
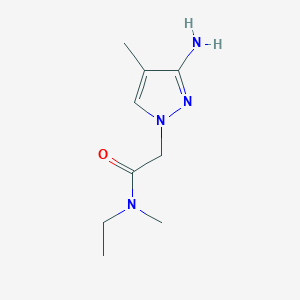
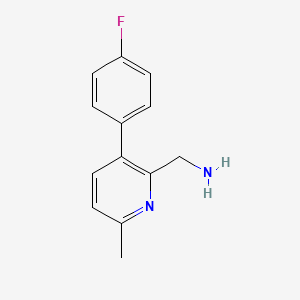
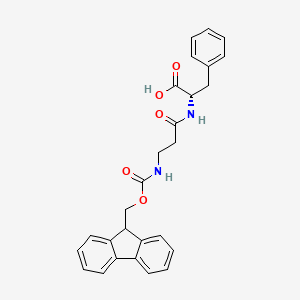
![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
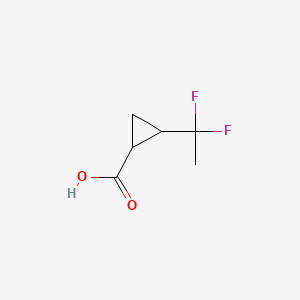
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
